alpha-Acetamido-2-methylcinnamic acid

Descripción general

Descripción

Alpha-Acetamido-2-methylcinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants This compound is characterized by the presence of an acetamido group and a methyl group attached to the cinnamic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Alpha-Acetamido-2-methylcinnamic acid can be synthesized through the reaction of 2-acetamidoacrylic acid with 2-bromotoluene. The reaction typically involves the use of a base to facilitate the formation of the desired product . Another method involves the amidomalonate synthesis, which is a straightforward extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Alpha-Acetamido-2-methylcinnamic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

Reduction: Reducing agents can be used to reduce the compound, often targeting the carbonyl group.

Substitution: The acetamido and methyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of alpha-acetamido-2-methylcinnamic acid, particularly in the context of Parkinson's disease (PD). Research involving the synthesis and evaluation of hybrid compounds containing HACA has shown promising results in restoring neuromuscular coordination and cognitive functions in experimental models of PD.

Key Findings:

- Molecular Docking Studies: HACA demonstrated significant interactions with targets associated with PD, such as MAO-B and COMT, indicating its potential as a therapeutic agent for neurodegenerative diseases .

- In Vivo Evaluations: Experimental studies revealed that HACA improved weight maintenance and motor skills in mice subjected to PD models, suggesting its efficacy in enhancing motor coordination and memory performance .

Cholinesterase Inhibition

This compound has also been investigated for its role as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes involved in neurotransmitter regulation.

Research Insights:

- Inhibitory Activities: Compounds derived from HACA exhibited notable inhibitory activities against AChE and BChE, with some derivatives showing IC50 values as low as 11.51 μM for AChE inhibition .

- Mechanism of Action: The compounds were found to interact with both the catalytic active site and the peripheral anionic site of these enzymes, enhancing their inhibitory potency .

Supramolecular Material Development

The structural properties of this compound have been explored for creating supramolecular materials. Studies have focused on its ability to form cocrystals with various coformers, which can influence the thermal and photophysical properties of the resulting materials.

Experimental Findings:

- Cocrystal Formation: Four distinct multicomponent forms of HACA have been synthesized, including cocrystals with bipyridine derivatives. These forms exhibit varying structural characteristics that can be tailored for specific applications .

- Thermal and Photophysical Properties: The analysis of these cocrystals revealed correlations between their structural features and their thermal stability, suggesting potential applications in material science .

Summary Table of Applications

Mecanismo De Acción

The mechanism by which alpha-Acetamido-2-methylcinnamic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in metabolic pathways or interact with cellular receptors to modulate biological processes. The exact pathways depend on the specific application and the biological context in which the compound is used .

Comparación Con Compuestos Similares

Alpha-Acetamido-2-methylcinnamic acid can be compared with other cinnamic acid derivatives, such as:

Cinnamic acid: The parent compound, known for its antioxidant and antimicrobial properties.

Alpha-methylcinnamic acid: Similar in structure but lacks the acetamido group, affecting its biological activity.

4-methylcinnamic acid: Another derivative with a methyl group at a different position, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other cinnamic acid derivatives.

Actividad Biológica

Alpha-Acetamido-2-methylcinnamic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its effects on various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

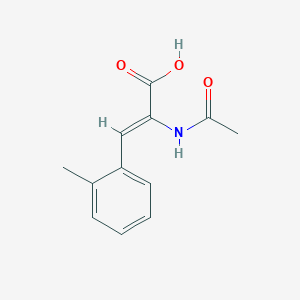

This compound is an α-acetamido derivative of cinnamic acid. Its structure can be represented as follows:

The synthesis of this compound often involves the acylation of 2-methylcinnamic acid, which can be achieved through various synthetic routes. Notably, the use of chiral catalysts has been explored to enhance the enantioselectivity of the synthesis process, leading to compounds with improved biological activity .

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. In vitro assays demonstrated that this compound can reduce oxidative damage in cellular models, suggesting its potential as a therapeutic agent against conditions like neurodegeneration and cardiovascular diseases .

Anti-inflammatory Effects

In addition to its antioxidant capabilities, this compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This activity is particularly relevant in the context of chronic inflammatory diseases .

Neuroprotective Activity

The neuroprotective potential of this compound has been investigated in models of Parkinson's disease (PD). In experimental studies, it was found to restore neuromuscular coordination and memory performance in parkinsonian mice, indicating its beneficial effects on cognitive function and motor skills . Molecular docking studies suggest that this compound interacts with targets associated with PD, including MAO-B and NMDA receptors .

Case Studies

- Neuroprotection in Parkinson’s Disease : A study assessed the effects of this compound on MPTP-induced neurotoxicity in mice. The results showed significant improvements in behavioral tests and reduced dopaminergic neuron loss compared to control groups .

- Inflammation Models : In vitro experiments using RAW 264.7 macrophages revealed that treatment with this compound led to a decrease in nitric oxide production and downregulation of inflammatory markers, demonstrating its potential for managing inflammatory responses .

Table 1: Biological Activities of this compound

Propiedades

IUPAC Name |

(Z)-2-acetamido-3-(2-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8-5-3-4-6-10(8)7-11(12(15)16)13-9(2)14/h3-7H,1-2H3,(H,13,14)(H,15,16)/b11-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZDNJUDKTYQAS-XFFZJAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C(/C(=O)O)\NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88681-64-5 | |

| Record name | (2Z)-2-(Acetylamino)-3-(2-methylphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88681-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.